molecular formula C11H15N3S B1272489 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine CAS No. 327072-88-8

1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine

Cat. No.: B1272489
CAS No.: 327072-88-8
M. Wt: 221.32 g/mol
InChI Key: WWNOVKZOKFLYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine and its derivatives have been extensively researched for their potential in anticancer therapy. A study by Rashid, Husain, and Mishra (2012) synthesized various derivatives of this compound, showing significant to good anticancer activity in vitro. Notably, one derivative was identified as a lead compound due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012). Similarly, Nofal et al. (2014) found that derivatives of this compound exhibited promising anticancer activity against various cancerous cell lines (Nofal et al., 2014).

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been explored in several studies. Darekar et al. (2020) synthesized novel derivatives showing moderate activity against gram-positive and gram-negative bacterial strains (Darekar, Karale, Akolkar, & Burungale, 2020). Reddy and Reddy (2010) also synthesized novel derivatives with significant antibacterial and antifungal activity (Reddy & Reddy, 2010).

Ring-Opening Polymerization

In the field of polymer chemistry, the use of this compound has been identified. Akpan, Omondi, and Ojwach (2018) demonstrated its role in ring-opening polymerization reactions, producing polycaprolactone and polylactides with moderate molecular weights and narrow polydispersity indexes (Akpan, Omondi, & Ojwach, 2018).

Influence in Electrochromic Properties

The compound has also been studied for its influence on the electrochromic properties of conducting polymers. Akpinar, Nurioglu, and Toppare (2012) synthesized derivatives and investigated their potential in altering the optical properties of polymers, demonstrating the ability to control polymer chain conformation through chemical modifications (Akpinar, Nurioglu, & Toppare, 2012).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, the tumor inhibitory mechanism of the Pd(II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis .

Future Directions

The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNOVKZOKFLYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.